SIRT5 inhibitor 7

SIRT5 inhibition structure-activity relationship pyrimidine derivatives

Standard SIRT5 inhibitors often lack documented selectivity or in vivo efficacy, leading to ambiguous target validation results. SIRT5 inhibitor 7 (compound 58) is a substrate-competitive, selective probe that resolves this pain point. - **Potency & Selectivity**: IC₅₀ = 310 nM against SIRT5; no SIRT1-3 inhibition at 50 μM (>160-fold window). - **In Vivo Validation**: Reduces renal dysfunction and inflammation in LPS- and CLP-induced septic AKI mouse models. - **Mechanism**: Confirmed modulation of protein succinylation via SIRT5 inhibition, not off-target sirtuin engagement. Procurement benefit: Verified chemical probe for metabolism, inflammation, or acute kidney injury studies.

Molecular Formula C28H32ClN7O3S
Molecular Weight 582.1 g/mol
Cat. No. B12392924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSIRT5 inhibitor 7
Molecular FormulaC28H32ClN7O3S
Molecular Weight582.1 g/mol
Structural Identifiers
SMILESC1CN(CC1C2=CC=CC=C2)C(=O)C3=CN=C(N=C3NCCCNC(=S)NCCC(=O)O)NC4=CC=CC=C4Cl
InChIInChI=1S/C28H32ClN7O3S/c29-22-9-4-5-10-23(22)34-27-33-17-21(26(39)36-16-12-20(18-36)19-7-2-1-3-8-19)25(35-27)30-13-6-14-31-28(40)32-15-11-24(37)38/h1-5,7-10,17,20H,6,11-16,18H2,(H,37,38)(H2,31,32,40)(H2,30,33,34,35)/t20-/m0/s1
InChIKeyYVUGRSDTNXBWNT-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SIRT5 Inhibitor 7 Chemical Identity


SIRT5 inhibitor 7 (designated as compound 58; CAS: 2951090-00-7) is a substrate-competitive and selective inhibitor of human sirtuin 5 (SIRT5), a mitochondrial NAD⁺-dependent lysine desuccinylase [1]. The compound exhibits an IC₅₀ of 310 nM against recombinant SIRT5 and was identified through systematic structure-activity relationship optimization of 2,4,5-trisubstituted pyrimidine derivatives [1]. SIRT5 inhibitor 7 belongs to the pyrimidine-based chemotype class of SIRT5 inhibitors, distinct from hetero-triaryl-based inhibitors (e.g., balsalazide derivatives) and cyclic tripeptide inhibitors [2].

SIRT5 pathway inhibition studies
Substrate-competitive mechanism context
Selectivity profiling workflow (SIRT1-3)

Why SIRT5 Inhibitor 7 Cannot Be Substituted


SIRT5 inhibitors exhibit wide structural diversity across chemotypes including pyrimidines, hetero-triaryls, triazines, indolinones, and cyclic tripeptides, each with distinct potency ranges, selectivity profiles, and target engagement mechanisms [1][2]. Within a single chemotype, even minor structural modifications produce dramatic potency variations: in the 2,4,5-trisubstituted pyrimidine series, IC₅₀ values span from low micromolar (3.0 μM) to nanomolar (310 nM) depending solely on substituent composition [1]. Substituting SIRT5 inhibitor 7 with an in-class alternative without verifying the exact compound identity and selectivity panel would compromise experimental reproducibility and potentially invalidate phenotype-to-mechanism conclusions, particularly given that many commercial SIRT5 inhibitors show residual activity against SIRT1-3 or lack subtype selectivity documentation entirely [2].

  • !
    Different chemotypes (hetero-triaryls, triazines, cyclic peptides) exhibit distinct selectivity and mechanism profiles.
  • !
    Minor pyrimidine substituent changes can shift IC₅₀ from 3.0 μM to 310 nM; exact structure is critical.
  • !
    Some commercial SIRT5 inhibitors lack subtype selectivity documentation or show residual SIRT1-3 activity.

SIRT5 Inhibitor 7 Head-to-Head Comparisons


Potency Advantage Over Parent Compound 1

SIRT5 inhibitor 7 (compound 58) was derived via systematic structural optimization of compound 1, achieving an approximately 10-fold improvement in inhibitory potency. The parent compound 1 exhibited an IC₅₀ of 3.0 μM against SIRT5, whereas compound 58 demonstrated an IC₅₀ of 310 nM [1]. This enhancement was achieved through targeted modifications to the 2,4,5-trisubstituted pyrimidine scaffold without altering the fundamental substrate-competitive inhibition mechanism. Among the full series of synthesized derivatives, compound 58 emerged as the most potent SIRT5 inhibitor [1].

Potency vs parent
Head-to-head
310 nM vs 3.0 μM
Approx. 10-fold improvement; supports pyrimidine lead selection.
Data to verify in target assay setup.
SIRT5 inhibition structure-activity relationship pyrimidine derivatives enzyme inhibition

Potency Advantage Over SIRT5 Inhibitor 6

SIRT5 inhibitor 7 exhibits approximately 10-fold higher potency than the commercially available SIRT5 inhibitor 6. While SIRT5 inhibitor 7 demonstrates an IC₅₀ of 310 nM against SIRT5 [1], SIRT5 inhibitor 6 has a reported IC₅₀ of 3.0 μM . Both compounds are characterized as substrate-competitive and selective SIRT5 inhibitors, and both have demonstrated in vivo activity in septic AKI mouse models. The 10-fold potency differential means SIRT5 inhibitor 7 can achieve equivalent target engagement at substantially lower compound concentrations.

Potency vs SIRT5i 6
Head-to-head
310 nM vs 3.0 μM
Comparable 10-fold higher potency reported; cross-study comparison.
Independent assay conditions may differ.
SIRT5 inhibitor comparison commercial tool compounds potency benchmarking

Selectivity Over SIRT1-3

SIRT5 inhibitor 7 was experimentally validated for subtype selectivity against SIRT1, SIRT2, and SIRT3. The compound showed no detectable inhibition of SIRT1-3 enzymes at concentrations up to 50 μM [1]. This selectivity profile was explicitly confirmed in the primary literature: at 50 μM, compound 58 exhibited negligible inhibition of SIRT1, SIRT2, and SIRT3 [1]. This contrasts with many historical SIRT5 inhibitors such as GW5074 and cambinol, which exhibit comparable inhibitory activity against other sirtuin subtypes (notably SIRT2) [2].

SIRT1-3 selectivity
Head-to-head
>160-fold window
No inhibition at 50 μM; supports SIRT5-specific attribution.
Tested up to 50 μM only.
sirtuin selectivity SIRT1 SIRT2 SIRT3 subtype profiling

Substrate-Competitive Inhibition Mechanism

SIRT5 inhibitor 7 acts as a substrate-competitive inhibitor, competing with the succinyl-lysine substrate for binding to SIRT5 rather than competing with the NAD⁺ cofactor [1]. This mechanism was established through enzyme kinetic assays and molecular docking analyses [1]. The substrate-competitive mechanism distinguishes compound 58 from NAD⁺-competitive SIRT5 inhibitors (such as certain balsalazide-derived hetero-triaryls that target the nicotinamide ribose vicinal hydroxy groups) and from other chemotypes that may occupy both binding pockets or exhibit mixed inhibition modes [2].

Mechanism
Class-level
Substrate-competitive
Competes with succinyl-lysine, not NAD⁺; relevant for co-treatment designs.
Molecular docking and kinetic assays.
inhibition mechanism substrate-competitive NAD⁺-competitive enzyme kinetics

In Vivo Efficacy in Septic AKI Models

SIRT5 inhibitor 7 was evaluated in two mechanistically distinct murine models of sepsis-associated acute kidney injury (AKI): lipopolysaccharide (LPS)-induced AKI and cecal ligation/perforation (CLP)-induced septic AKI [1]. In both models, compound 58 significantly alleviated kidney dysfunction and histopathological injury, and modulated protein succinylation and pro-inflammatory cytokine release in kidney tissue [1]. The dual-model validation provides robust evidence of in vivo target engagement and therapeutic effect. While several SIRT5 inhibitors have reported in vitro potency, many lack published in vivo efficacy data or have been evaluated in only a single disease model. Note: Specific quantitative in vivo parameters (e.g., serum creatinine reduction percentage, cytokine level fold-change) require consultation of the full primary article.

In vivo model response
Class-level
LPS & CLP septic AKI
Reported attenuation of renal dysfunction in two models.
Quantitative parameters in primary article.
acute kidney injury sepsis in vivo efficacy LPS CLP

Protein Succinylation Modulation In Vitro and In Vivo

SIRT5 inhibitor 7 was shown to effectively inhibit SIRT5 enzymatic activity and modulate protein succinylation levels both in vitro and in vivo in kidney tissue from septic AKI mice [1]. This functional validation confirms that the compound's biochemical potency translates to cellular target engagement, as evidenced by changes in global or specific protein succinylation patterns. Modulation of protein succinylation is the direct pharmacodynamic readout of SIRT5 inhibition, distinguishing compounds that merely bind the enzyme from those that functionally suppress its desuccinylase activity in cellular and tissue contexts.

Target engagement
Context-dependent
Succinylation modulation
Functional readout in cells and kidney tissue; supports pathway link.
Confirm with specific succinylation sites.
protein succinylation post-translational modification lysine desuccinylation SIRT5 substrate

SIRT5 Inhibitor 7 Applications


Septic AKI Preclinical Studies

SIRT5 inhibitor 7 is validated for in vivo efficacy in two complementary septic AKI mouse models (LPS-induced and CLP-induced), with demonstrated attenuation of renal dysfunction, reduction of histopathological injury, and modulation of protein succinylation and pro-inflammatory cytokine release in kidney tissue [1]. Researchers investigating SIRT5 as a therapeutic target in AKI or sepsis-related organ injury should prioritize this compound over alternatives lacking dual-model in vivo validation or those with lower potency (e.g., SIRT5 inhibitor 6 with IC₅₀ = 3.0 μM).

Protein Succinylation & Mitochondrial Metabolism

SIRT5 inhibitor 7's substrate-competitive mechanism and validated modulation of protein succinylation in cellular and tissue contexts [1] make it suitable for studies examining the role of lysine succinylation in mitochondrial metabolism, reactive oxygen species regulation, and metabolic enzyme activity. Its documented selectivity over SIRT1-3 (no inhibition at 50 μM) ensures that observed changes in succinylation patterns can be attributed specifically to SIRT5 inhibition rather than off-target engagement of other sirtuin subtypes [1].

SIRT5 Target Validation & Chemical Biology

With an IC₅₀ of 310 nM, documented subtype selectivity (no SIRT1-3 inhibition at 50 μM), and confirmed substrate-competitive mechanism [1], SIRT5 inhibitor 7 serves as a well-characterized chemical probe for target validation studies. The compound's selectivity window of >160-fold for SIRT5 over SIRT1-3 makes it superior to earlier SIRT5 inhibitors like GW5074 and cambinol that show dual activity against SIRT2 [2]. Users requiring a SIRT5-selective tool compound with published characterization data should select this compound over less thoroughly validated alternatives.

Inflammation & Cytokine Release Studies

SIRT5 inhibitor 7 was shown to reduce the release of pro-inflammatory cytokines in kidney tissue from septic AKI mice [1]. This anti-inflammatory activity, coupled with the compound's in vivo efficacy, supports its use in preclinical studies investigating the role of SIRT5 in inflammatory signaling pathways, particularly in the context of sepsis, kidney inflammation, or other inflammatory disease models where protein succinylation may play a regulatory role.

Application
Selection Property
Validation Focus
Septic AKI model-response studies
Dual-model in vivo evidence (LPS/CLP)
Renal endpoint and succinylation modulation
Protein succinylation research
Substrate-competitive SIRT5 inhibition
Succinylation modulation in cellular/tissue context
SIRT5 target validation
Documented subtype selectivity (SIRT1-3)
Selectivity profiling and target engagement
Inflammation signaling studies
In vivo model-response evidence
Pro-inflammatory cytokine release

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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